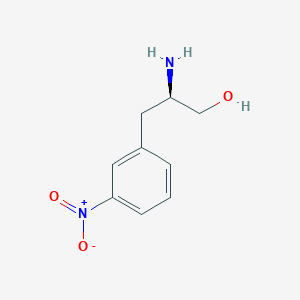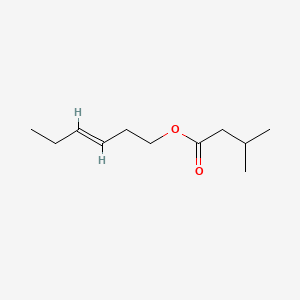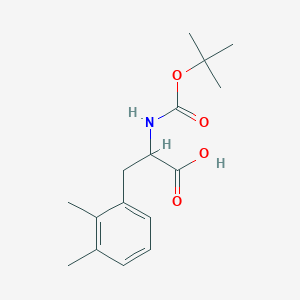
Boc-2,3-Dimethy-L-Phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-2,3-Dimethy-L-Phenylalanine: is a derivative of L-phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and two methyl groups attached to the phenyl ring. This modification enhances its stability and makes it useful in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-2,3-Dimethy-L-Phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group. The process begins with the reaction of L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions .
Industrial Production Methods: For industrial production, the process is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically extracted, purified, and crystallized to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-2,3-Dimethy-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of free amines after Boc deprotection.
Applications De Recherche Scientifique
Chemistry: Boc-2,3-Dimethy-L-Phenylalanine is used as a building block in peptide synthesis. Its stability and ease of deprotection make it valuable in the synthesis of complex peptides and proteins .
Biology: In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of modified amino acids in biological systems .
Medicine: Its stability and compatibility with biological systems make it a promising candidate for further research .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of Boc-2,3-Dimethy-L-Phenylalanine involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .
Comparaison Avec Des Composés Similaires
Boc-L-Phenylalanine: Similar structure but lacks the methyl groups on the phenyl ring.
Boc-4-Methyl-L-Phenylalanine: Contains a single methyl group on the phenyl ring.
Boc-3,5-Dimethyl-L-Phenylalanine: Methyl groups are positioned differently on the phenyl ring.
Uniqueness: Boc-2,3-Dimethy-L-Phenylalanine is unique due to the specific positioning of the methyl groups on the phenyl ring. This modification can influence its reactivity and interactions with other molecules, making it distinct from other Boc-protected phenylalanine derivatives .
Propriétés
Formule moléculaire |
C16H23NO4 |
|---|---|
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
3-(2,3-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19) |
Clé InChI |
UWEUVXSPNWWCBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


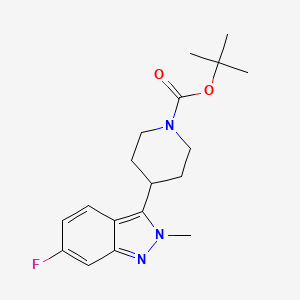

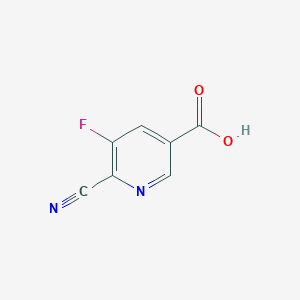
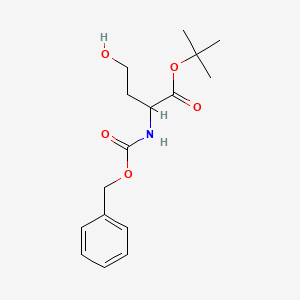
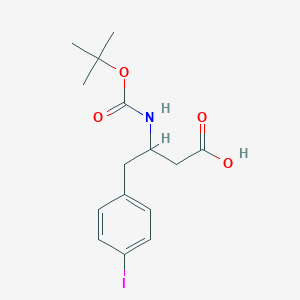
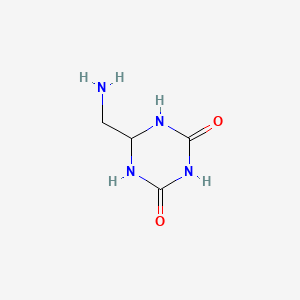
![[[2-[1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12283278.png)
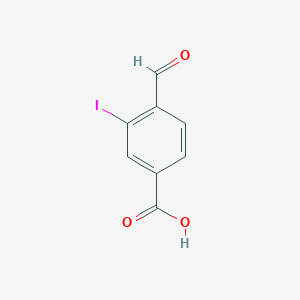

![(R)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B12283290.png)

amine hydrochloride](/img/structure/B12283298.png)
